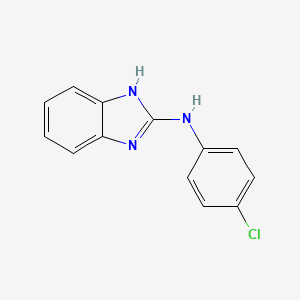
2-hydroxy-5-(2-methylphenyl)benzoic Acid
Overview
Description
2-hydroxy-5-(2-methylphenyl)benzoic Acid , also known as 2-(2H-Benzotriazol-2-yl)-p-cresol , is a chemical compound with the empirical formula C₁₃H₁₁N₃O . It falls within the class of benzotriazole derivatives. The compound exhibits a white crystalline appearance and has a molecular weight of approximately 225.25 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methylphenol (o-cresol) with benzotriazole . The hydroxyl group of o-cresol reacts with the nitrogen in the benzotriazole ring, resulting in the formation of the target compound. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-5-(2-methylphenyl)benzoic Acid consists of a benzotriazole ring fused to a cresol moiety. The benzotriazole ring provides stability and UV-absorbing properties, making this compound useful in various applications. The methyl group on the phenyl ring enhances its lipophilicity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Activity
One significant application of compounds structurally related to 2-hydroxy-5-(2-methylphenyl)benzoic acid is in demonstrating antioxidant activities. For instance, a study by Xu et al. (2017) isolated phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, which exhibited strong antioxidant activity. This indicates potential applications in areas where oxidative stress is a concern, such as in the prevention of certain diseases or in the stabilization of food and cosmetic products (Xu et al., 2017).
Electrochemical Properties
2-Hydroxy-5-(2-methylphenyl)benzoic acid and its analogs are also researched for their electrochemical properties. Mandić et al. (2004) investigated the electrochemical reduction of similar compounds, contributing to the understanding of their behavior in various chemical processes and potential applications in electrochemistry and materials science (Mandić et al., 2004).
Biosynthesis and Molecular Structure
The biosynthesis and molecular structure of compounds related to 2-hydroxy-5-(2-methylphenyl)benzoic acid are also areas of research interest. He et al. (2015) described the extraction and structural elucidation of phenyl ether derivatives from Aspergillus carneus, which is crucial for understanding the natural synthesis of these compounds and their potential applications in pharmacology or material science (He et al., 2015).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of compounds similar to 2-hydroxy-5-(2-methylphenyl)benzoic acid. Baul et al. (2009) discussed the synthesis and spectroscopic characterization of azo-benzoic acids, contributing to the development of new compounds with potential applications in dyeing and pigmentation (Baul et al., 2009).
Mechanism of Action
The primary mechanism of action for 2-hydroxy-5-(2-methylphenyl)benzoic Acid lies in its ability to absorb UV radiation. When incorporated into materials, it shields them from UV-induced degradation, thereby extending their lifespan. Additionally, its antioxidant properties contribute to the protection of sensitive substrates .
properties
IUPAC Name |
2-hydroxy-5-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLNINPIPFLDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400629 | |
| Record name | 2-hydroxy-5-(2-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(2-methylphenyl)benzoic Acid | |
CAS RN |
25205-15-6 | |
| Record name | 2-hydroxy-5-(2-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

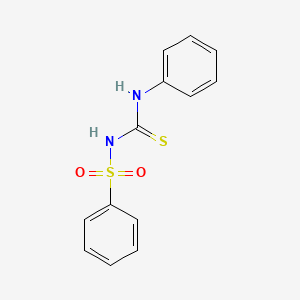

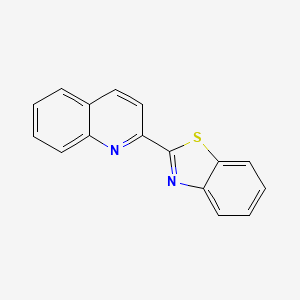
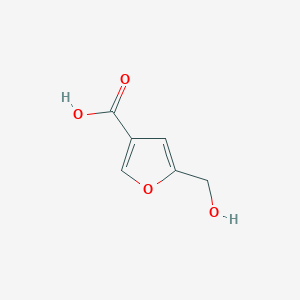
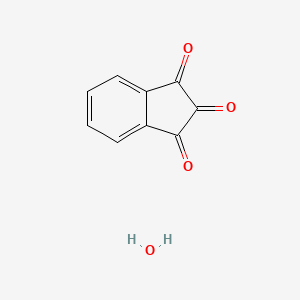
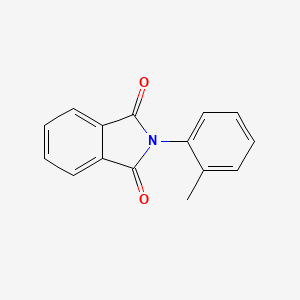
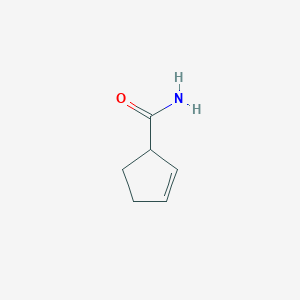




![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)

